molecular formula C19H26F2N6 B15116609 6-ethyl-N-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N-methylpyrimidin-4-amine

6-ethyl-N-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N-methylpyrimidin-4-amine

Cat. No.: B15116609
M. Wt: 376.4 g/mol
InChI Key: AEWXPJFSEIZAQW-UHFFFAOYSA-N
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Description

6-ethyl-N-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N-methylpyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with ethyl, fluorine, and piperidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N-methylpyrimidin-4-amine typically involves multiple steps, starting from basic organic molecules. One common route involves the initial formation of the pyrimidine core, followed by the introduction of ethyl and fluorine substituents. The piperidine group is then attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrimidine core, potentially converting double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and piperidine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups at the fluorine or piperidine positions.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It may be used in studies of enzyme interactions and receptor binding due to its unique structure.

    Medicine: The compound has potential as a therapeutic agent, particularly in the treatment of diseases where modulation of pyrimidine pathways is beneficial.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-ethyl-N-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-N-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N-methylpyrimidin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H26F2N6

Molecular Weight

376.4 g/mol

IUPAC Name

6-ethyl-N-[[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-5-fluoro-N-methylpyrimidin-4-amine

InChI

InChI=1S/C19H26F2N6/c1-4-14-16(20)18(24-11-22-14)26(3)10-13-6-8-27(9-7-13)19-17(21)15(5-2)23-12-25-19/h11-13H,4-10H2,1-3H3

InChI Key

AEWXPJFSEIZAQW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCC(CC2)CN(C)C3=NC=NC(=C3F)CC)F

Origin of Product

United States

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